2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene
Description
2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene is a symmetrical bifunctional compound featuring a central naphthalene core linked to two 5,6-dimethylthieno[2,3-d]pyrimidine moieties via ether bridges. This structure combines the π-conjugated naphthalene system with thienopyrimidine heterocycles, which are known for their biological and electronic properties.
Properties
IUPAC Name |
4-[7-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxynaphthalen-2-yl]oxy-5,6-dimethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O2S2/c1-13-15(3)33-25-21(13)23(27-11-29-25)31-19-7-5-17-6-8-20(10-18(17)9-19)32-24-22-14(2)16(4)34-26(22)30-12-28-24/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKRRFLFUPGJMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)OC3=CC4=C(C=C3)C=CC(=C4)OC5=C6C(=C(SC6=NC=N5)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene typically involves multi-step organic reactions. One common approach is to start with the naphthalene core and introduce the thieno[2,3-d]pyrimidin-4-yl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in a pure form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thieno[2,3-d]pyrimidin-4-yl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce partially hydrogenated naphthalene compounds.
Scientific Research Applications
General Synthesis Scheme
- Preparation of Thieno[2,3-d]pyrimidine : The initial step involves synthesizing 5,6-dimethylthieno[2,3-d]pyrimidin-4-ol derivatives through cyclization reactions.
- Formation of Naphthalene Linkage : The next step involves the etherification of the thieno[2,3-d]pyrimidine with naphthalene derivatives using suitable coupling reagents.
- Purification : The final product is purified using column chromatography to obtain 2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene in high purity.
Biological Activities
The biological evaluation of this compound has revealed several promising activities:
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, it may target specific kinases associated with tumor growth.
Anti-inflammatory Properties
In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent.
- Inflammatory Markers : Studies indicate that the compound can significantly reduce levels of pro-inflammatory cytokines in vitro.
| Inflammatory Model | Cytokine Reduction (%) | Reference |
|---|---|---|
| LPS-induced Macrophages | TNF-alpha (40%) | |
| LPS-induced Macrophages | IL-6 (35%) |
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
-
Case Study on Anticancer Efficacy : A study by Wei et al. showed that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer.
- Findings : Tumor volume decreased by approximately 50% compared to control groups after four weeks of treatment.
-
Case Study on Inflammatory Response : Research conducted by Xia et al. demonstrated that administration of the compound in a mouse model of arthritis resulted in reduced joint swelling and pain.
- Findings : Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls.
Mechanism of Action
The mechanism of action of 2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest structural analogs include:
N-(5,6-Dimethyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)pivalamide (9) and N-(2-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)pivalamide (10) : These derivatives lack the naphthalene backbone and instead feature pivalamide substituents. The presence of phenyl/fluorophenyl groups in 9 and 10 increases hydrophobicity compared to the ether-linked naphthalene system in the target compound. Melting points for such derivatives range between 180–220°C, suggesting that the target compound’s higher symmetry and rigidity may result in a higher melting point.
2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: This monofunctional analog replaces the ether-oxygen linker with an amino group and introduces a ketone at the 4-position.
Table 1: Structural and Physicochemical Comparison
Biological Activity
2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, cytotoxic effects, and mechanisms of action based on recent research findings.
Chemical Structure
The compound features a naphthalene backbone substituted with two thieno[2,3-d]pyrimidine moieties. The structural formula can be represented as follows:
Anti-Inflammatory Activity
Recent studies have demonstrated the anti-inflammatory potential of derivatives related to this compound. For instance, compounds with similar thieno[2,3-d]pyrimidine structures were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Inhibition of COX Enzymes : The synthesized derivatives showed significant inhibition of COX-1 and COX-2 enzymes. For example, one study reported IC50 values for COX-2 inhibition ranging from 0.04 to 0.09 μmol, comparable to the standard drug celecoxib (IC50 = 0.04 μmol) .
Cytotoxic Effects
The cytotoxicity of this compound has been assessed in various cancer cell lines. One study indicated that certain pyrimidine derivatives exhibited significant inhibitory effects on cell proliferation in A431 vulvar epidermal carcinoma cells.
- Cell Proliferation Inhibition : The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value indicating effective cytotoxicity .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Pro-inflammatory Mediators : The compound reduces the expression of inducible nitric oxide synthase (iNOS) and COX-2 at both mRNA and protein levels in RAW264.7 macrophage cells.
- Antioxidant Activity : Preliminary studies suggest that thieno[2,3-d]pyrimidine derivatives may also exhibit antioxidant properties that contribute to their anti-inflammatory effects.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:
- Study on Inflammatory Models : In a carrageenan-induced paw edema model in rats, compounds similar to this derivative showed significant reductions in edema size compared to control groups treated with indomethacin .
- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that these compounds could effectively inhibit tumor growth and induce apoptosis through mechanisms involving oxidative stress and inflammation modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
